molecular formula C10H11F3N2O2 B14190974 Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)- CAS No. 919530-52-2

Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-

Cat. No.: B14190974
CAS No.: 919530-52-2
M. Wt: 248.20 g/mol
InChI Key: WVTQKNBYOKAWQG-UHFFFAOYSA-N
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Description

Diaziridines are a class of organic compounds containing a three-membered ring with two nitrogen atoms The compound “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” is a derivative of diaziridine, characterized by the presence of a 3,4-dimethoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diaziridines typically involves the cyclization of appropriate precursors. For “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-”, a possible synthetic route might include:

    Starting Materials: 3,4-dimethoxyphenylamine and trifluoromethyl ketone.

    Cyclization Reaction: The reaction between these starting materials under specific conditions (e.g., in the presence of a base or catalyst) to form the diaziridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Diaziridines can undergo oxidation reactions, potentially forming diazirines or other oxidized products.

    Reduction: Reduction reactions might lead to the opening of the diaziridine ring, forming amines or other reduced products.

    Substitution: Substitution reactions can occur at the phenyl or trifluoromethyl groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted diaziridines, diazirines, or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Diaziridines can be used as intermediates in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Their unique structure makes them useful for studying reaction mechanisms and kinetics.

Biology and Medicine

    Pharmaceuticals: Potential use in drug discovery and development due to their unique chemical properties.

    Biological Probes: Used as probes in biological systems to study enzyme activity or protein interactions.

Industry

    Materials Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” would depend on its specific interactions with molecular targets. Generally, diaziridines can interact with enzymes, proteins, or nucleic acids, leading to various biological effects. The presence of the 3,4-dimethoxyphenyl and trifluoromethyl groups could influence these interactions by affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diaziridine, 3-phenyl-3-(trifluoromethyl)-: Similar structure but without the methoxy groups.

    Diaziridine, 3-(3,4-dimethoxyphenyl)-: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the 3,4-dimethoxyphenyl and trifluoromethyl groups in “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” makes it unique, potentially offering distinct chemical and biological properties compared to other diaziridines.

Properties

CAS No.

919530-52-2

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)diaziridine

InChI

InChI=1S/C10H11F3N2O2/c1-16-7-4-3-6(5-8(7)17-2)9(14-15-9)10(11,12)13/h3-5,14-15H,1-2H3

InChI Key

WVTQKNBYOKAWQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(NN2)C(F)(F)F)OC

Origin of Product

United States

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